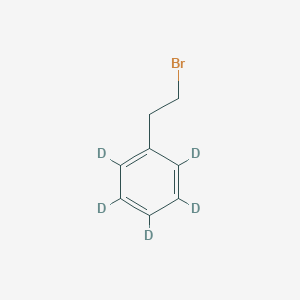

(2-Bromoethyl)benzene-D5

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzene derivatives, including those similar to "(2-Bromoethyl)benzene-D5", often involves halogenation reactions, where a bromine atom is introduced into the organic compound. Efficient, high-yield routes for synthesizing functionalized bromo derivatives have been developed, starting from bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. These methods provide access to various brominated products, which are useful for further chemical transformations (Reus et al., 2012).

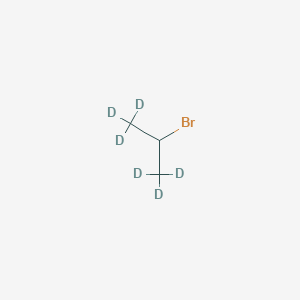

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of bromoalkyl groups attached to the benzene ring. X-ray crystallography and spectroscopic methods like NMR and FT-IR are commonly used for structural characterization. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior (Edder et al., 2019).

Chemical Reactions and Properties

Brominated benzene derivatives participate in various chemical reactions, including coupling reactions facilitated by palladium catalysis and reactions involving lithium-bromine exchange followed by addition of organometallic reagents. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler brominated precursors (Reus et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Supramolecular Chemistry

(2-Bromoethyl)benzene-D5, as a derivative of benzene, plays a crucial role in the synthesis of complex molecules and the exploration of supramolecular chemistry. Benzene derivatives like benzene-1,3,5-tricarboxamide have shown significant importance across various scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These properties enable their utilization in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of benzene-based compounds in facilitating technological and scientific advancements. The adaptability of these molecules promises a bright future in the development of new materials and medical applications.

Environmental and Toxicological Studies

The study of benzene derivatives, including (2-Bromoethyl)benzene-D5, extends into environmental and toxicological research, examining their behavior and impact in various settings. For instance, the analysis of novel brominated flame retardants reveals concerns about their occurrence in indoor air, dust, consumer goods, and food, highlighting the necessity for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, studies on benzene's hematotoxicity and carcinogenic potential stress the importance of understanding the molecular mechanisms behind these effects to better assess the risks associated with exposure to benzene and its derivatives (Atkinson, 2009). Such research underscores the critical need for comprehensive evaluations of the health and environmental impacts of benzene-related compounds.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPDTMATNBGJN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310072 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromoethyl)benzene-D5 | |

CAS RN |

35845-64-8 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35845-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

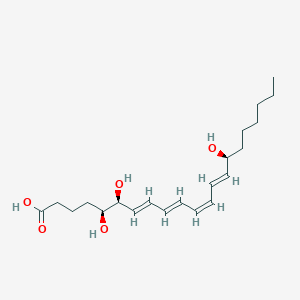

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)